

(22E,24R)-Stigmasta-4,22-dien-3-one chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (22E,24R)-Stigmasta-4,22-dien-3-one

Cat. No.: B12008309

[Get Quote](#)

An In-depth Technical Guide to (22E,24R)-Stigmasta-4,22-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(22E,24R)-Stigmasta-4,22-dien-3-one is a naturally occurring phytosterol, a class of steroid molecules found in plants. As a derivative of stigmasterol, it belongs to the stigmastane family of compounds. These molecules are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. Stigmasterol and its derivatives have been reported to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of (22E,24R)-Stigmasta-4,22-dien-3-one, along with relevant experimental protocols.

Chemical Structure and Properties

(22E,24R)-Stigmasta-4,22-dien-3-one is characterized by a four-ring steroid nucleus and a C9 side chain. The stereochemistry at positions 22 and 24 is specified as (E) for the double bond and (R) for the chiral center, respectively. The presence of a ketone group at position 3 and a double bond at position 4 in the A-ring are key functional features.

Synonyms: 4,22-Stigmastadiene-3-one, **(22E,24R)-Stigmasta-4,22-dien-3-one**[\[1\]](#)

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₉ H ₄₆ O	[1]
Molecular Weight	410.7 g/mol	[1]
IUPAC Name	(8S,9S,10R,13R,14S,17R)-17- [(E,2R,5R)-5-ethyl-6- methylhept-3-en-2-yl]-10,13- dimethyl- 1,2,6,7,8,9,11,12,14,15,16,17- dodecahydrocyclopenta[a]phe- nanthren-3-one	[1]
CAS Number	55722-32-2	[1]
Appearance	Solid (for related compounds)	
Melting Point	154-156 °C (for the related dione)	
XLogP3	8.5	[1]

Spectroscopic Data

The structural elucidation of **(22E,24R)-Stigmasta-4,22-dien-3-one** relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, assigned high-resolution NMR dataset for this specific stereoisomer is not readily available in the public domain, typical chemical shifts for the stigmastane skeleton are well-documented.

Spectroscopic Data Type	Key Features and Observations
¹ H NMR	Signals corresponding to olefinic protons at the C4 and C22/C23 positions, multiple methyl singlets and doublets characteristic of the steroid nucleus and side chain.
¹³ C NMR	Resonances for the carbonyl carbon (C3), olefinic carbons (C4, C5, C22, C23), and a total of 29 carbon signals corresponding to the molecular formula.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide information about the structure of the side chain and the steroid nucleus.

Biological Activity and Potential Therapeutic Applications

Stigmasterol and its derivatives have been investigated for their potential as anticancer agents. Studies on related compounds suggest that **(22E,24R)-Stigmasta-4,22-dien-3-one** may exhibit cytotoxic and apoptotic effects against various cancer cell lines.

The proposed mechanism of action for the anticancer activity of stigmasterol derivatives often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the key executioners of apoptosis.

While direct evidence for the specific signaling pathway modulated by **(22E,24R)-Stigmasta-4,22-dien-3-one** is not yet available, based on the activity of structurally similar compounds, it is hypothesized to induce apoptosis in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of **(22E,24R)-Stigmasta-4,22-dien-3-one**.

Isolation and Purification from Natural Sources (General Protocol)

This protocol is adapted from the isolation of similar steroidal compounds from natural sources, such as marine sponges.

- Extraction:
 - The dried and powdered source material (e.g., marine sponge tissue) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
 - The crude extracts are concentrated under reduced pressure.
- Fractionation:
 - The crude extract showing biological activity is subjected to column chromatography over silica gel.
 - The column is eluted with a gradient of n-hexane and ethyl acetate.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification:
 - Fractions containing the compound of interest are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

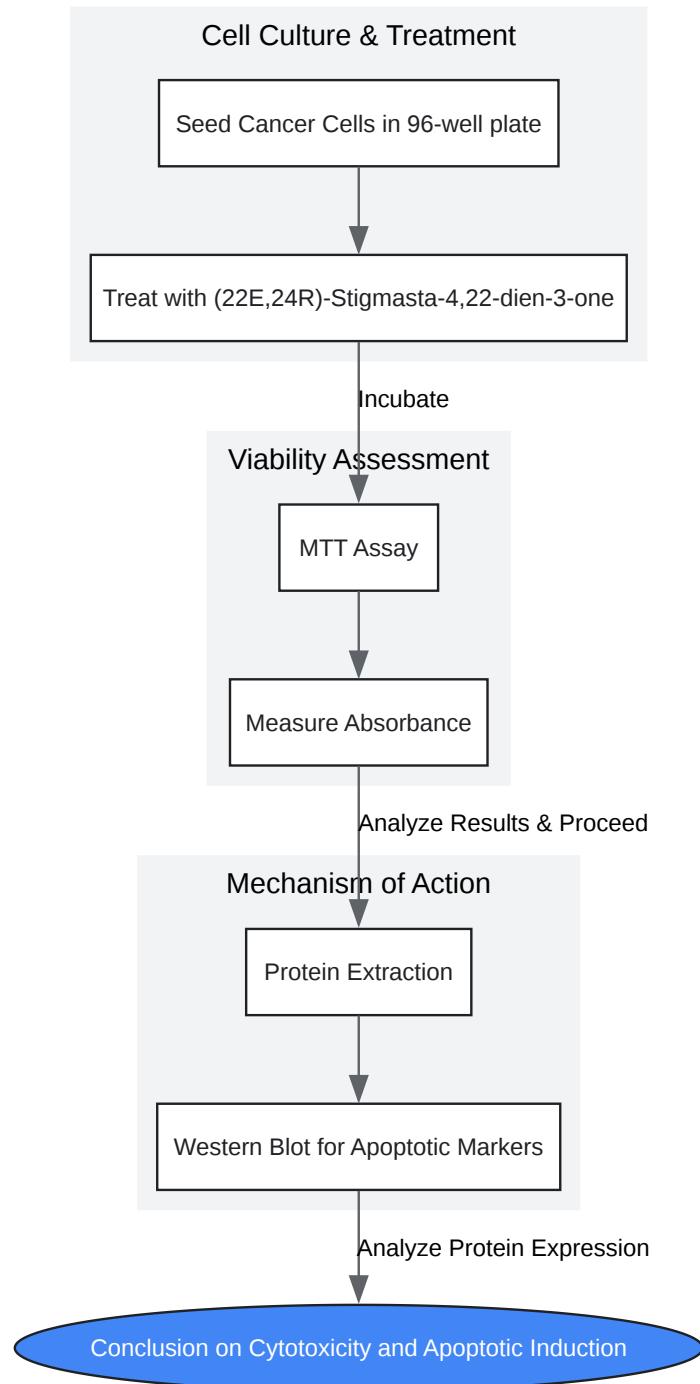
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding:

- Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allowed to adhere overnight.
- Compound Treatment:
 - The cells are treated with various concentrations of **(22E,24R)-Stigmasta-4,22-dien-3-one** (typically ranging from 1 to 100 μM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
- MTT Addition:
 - After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization:
 - The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

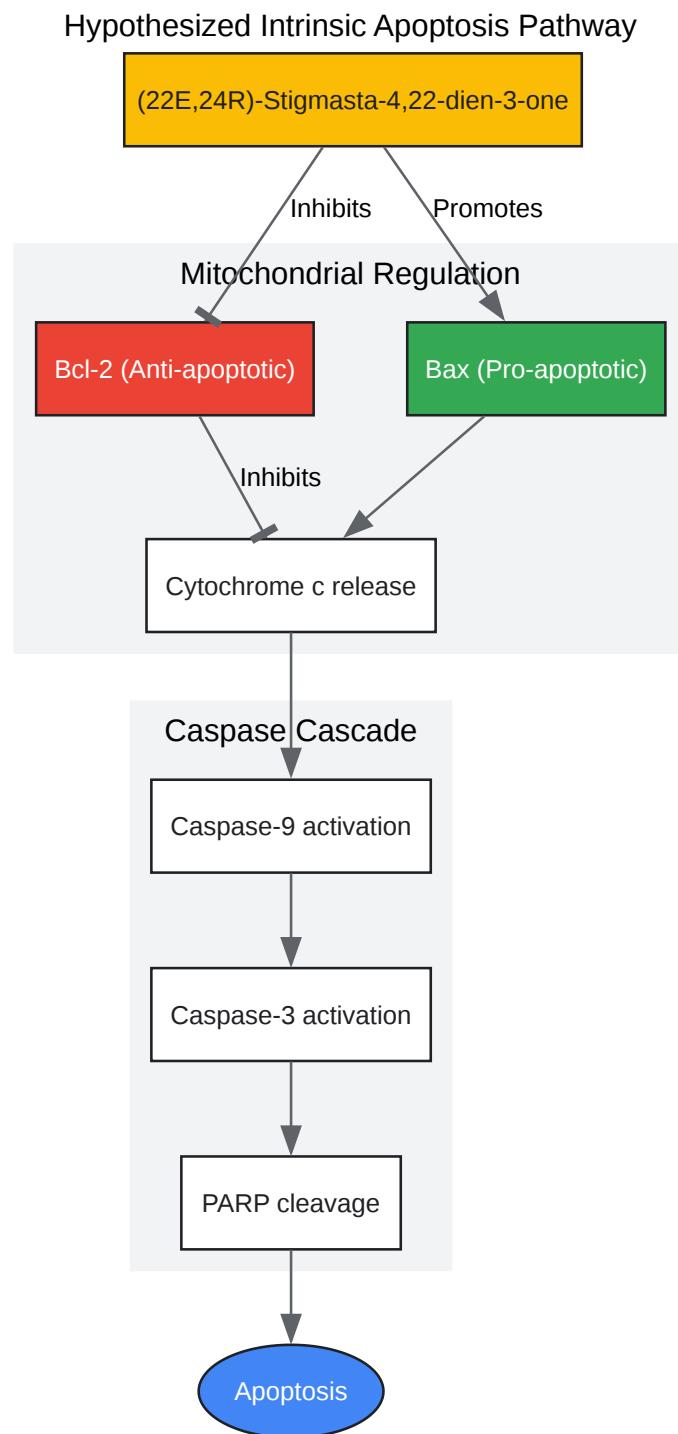
Analysis of Apoptosis by Western Blotting

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.


- Protein Extraction:
 - Cells treated with **(22E,24R)-Stigmasta-4,22-dien-3-one** are lysed using RIPA buffer containing protease and phosphatase inhibitors.
 - The protein concentration is determined using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:

- Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - The membrane is then incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations


Logical Workflow for Evaluating Cytotoxic Activity

Workflow for Assessing Cytotoxicity and Apoptosis Induction

[Click to download full resolution via product page](#)

Caption: A logical workflow for the experimental evaluation of the cytotoxic and apoptotic effects of **(22E,24R)-Stigmasta-4,22-dien-3-one** on cancer cells.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the hypothesized intrinsic apoptosis signaling pathway induced by **(22E,24R)-Stigmasta-4,22-dien-3-one** in cancer cells.

Conclusion

(22E,24R)-Stigmasta-4,22-dien-3-one is a phytosterol with a well-defined chemical structure and properties that suggest potential for further investigation in drug discovery. Based on the biological activities of related stigmasterol derivatives, this compound is a promising candidate for anticancer research. The experimental protocols and workflows provided in this guide offer a framework for researchers to explore its cytotoxic and apoptotic effects. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by **(22E,24R)-Stigmasta-4,22-dien-3-one** to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(22E,24R)-Stigmasta-4,22-dien-3-one chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12008309#22e-24r-stigmasta-4-22-dien-3-one-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com